Cas no 70138-72-6 (1-Boc-D-prolinamide)

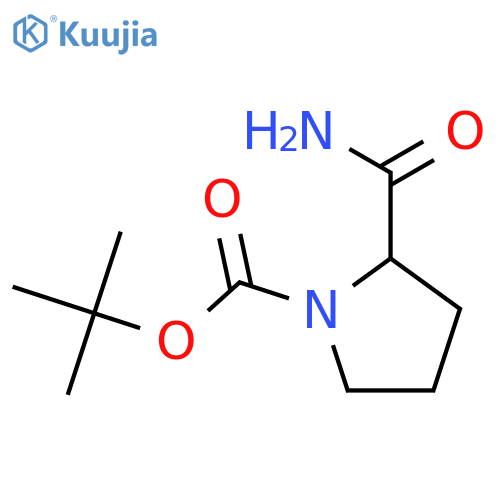

1-Boc-D-prolinamide structure

商品名:1-Boc-D-prolinamide

1-Boc-D-prolinamide 化学的及び物理的性質

名前と識別子

-

- 1-Boc-D-prolinamide

- D-1-N-Boc-Prolinamide

- (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate

- A9265

- MFCD03419274

- A6174

- AMY25326

- AS-45734

- AC-23800

- Q-102901

- SCHEMBL2225858

- Q-102176

- tert-butyl (R)-2-carbamoylpyrrolidine-1-carboxylate;(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate

- AKOS015841241

- VCA13872

- 70138-72-6

- AKOS015894508

- CS-0031473

- B56854

- N-Boc-D-Prolinamide

- (r)-2-carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- PITJAAIPVBVRAO-SSDOTTSWSA-N

- A866669

- L-1-N-Boc-prolidinamide

- Boc-D-prolinamide

- D-N-Boc-Prolinamide

- tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate

- Boc-D-Proline amide

-

- MDL: MFCD03419274

- インチ: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1

- InChIKey: PITJAAIPVBVRAO-SSDOTTSWSA-N

- ほほえんだ: O=C(N1[C@@H](C(N)=O)CCC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 214.13200

- どういたいしつりょう: 214.132

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.155

- ゆうかいてん: 104-108 °C

- ふってん: 370.1°C at 760 mmHg

- フラッシュポイント: 177.6℃

- PSA: 72.63000

- LogP: 1.50940

- ようかいせい: まだ確定していません。

- じょうきあつ: 0.0±0.8 mmHg at 25°C

1-Boc-D-prolinamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-Boc-D-prolinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | B56854-25/G |

D-1-N-BOC-PROLINAMIDE |

70138-72-6 | 98% | 25g |

$84 | 2023-09-15 | |

| Chemenu | CM119420-25g |

1-Boc-D-prolinamide |

70138-72-6 | 97% | 25g |

$64 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052240-500g |

(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |

70138-72-6 | 95% | 500g |

¥4761.00 | 2024-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA525-25g |

1-Boc-D-prolinamide |

70138-72-6 | 97% | 25g |

573CNY | 2021-05-08 | |

| Ambeed | A187778-5g |

(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |

70138-72-6 | 97% | 5g |

$18.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA525-1g |

1-Boc-D-prolinamide |

70138-72-6 | 97% | 1g |

56.0CNY | 2021-08-03 | |

| Ambeed | A187778-10g |

(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |

70138-72-6 | 97% | 10g |

$35.0 | 2024-04-17 | |

| AstaTech | B56854-5/G |

D-1-N-BOC-PROLINAMIDE |

70138-72-6 | 98% | 5g |

$22 | 2023-09-15 | |

| abcr | AB169874-10 g |

D-1-N-Boc-prolinamide, 97%; . |

70138-72-6 | 97% | 10g |

€126.60 | 2023-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052240-5g |

(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |

70138-72-6 | 95% | 5g |

¥86.00 | 2024-05-03 |

1-Boc-D-prolinamide 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

70138-72-6 (1-Boc-D-prolinamide) 関連製品

- 78058-41-0((S)-1-N-Boc-piperidine-2-carboxamide)

- 105443-94-5(tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate)

- 848488-91-5((R)-1-N-Boc-Pipecolamide)

- 54503-10-5(tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate)

- 388077-74-5((+/-)-1-N-boc-Piperidine-2-carboxamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70138-72-6)1-Boc-D-prolinamide

清らかである:99%

はかる:100g

価格 ($):216.0